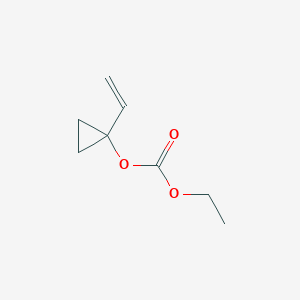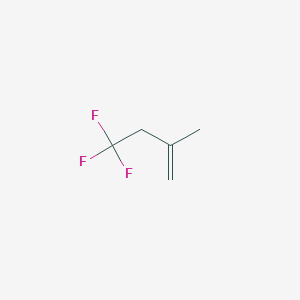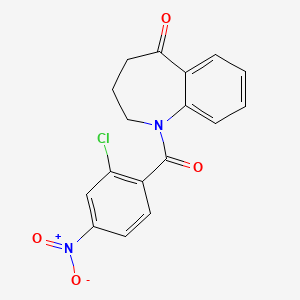![molecular formula C10H12OS B14267486 2-Propen-1-ol, 2-[(phenylthio)methyl]- CAS No. 141502-71-8](/img/structure/B14267486.png)
2-Propen-1-ol, 2-[(phenylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 2-[(phenylthio)methyl]- is an organic compound that belongs to the class of allylic alcohols It features a propenyl group attached to a hydroxyl group and a phenylthio methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-[(phenylthio)methyl]- typically involves the reaction of allyl alcohol with phenylthiomethyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of allyl alcohol attacks the electrophilic carbon of phenylthiomethyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium hydroxide as the base, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-ol, 2-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups replacing the phenylthio group.
Applications De Recherche Scientifique
2-Propen-1-ol, 2-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-ol, 2-[(phenylthio)methyl]- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-ol:
2-Methyl-1-phenyl-2-propen-1-ol: Similar structure but with a methyl group, leading to different chemical properties.
2-Propen-1-ol, 2-methyl-:
Uniqueness
2-Propen-1-ol, 2-[(phenylthio)methyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds.
Propriétés
| 141502-71-8 | |
Formule moléculaire |
C10H12OS |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-(phenylsulfanylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clé InChI |
LDGJGEVXDOFJDD-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/no-structure.png)
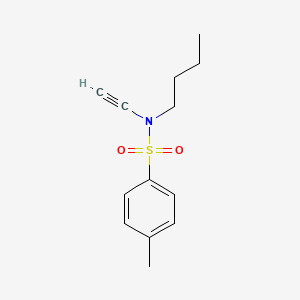
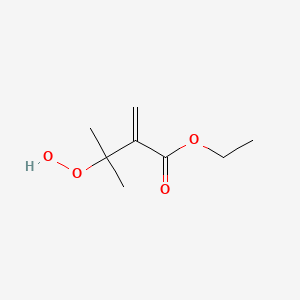
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
